8-cyano-4-oxo-1H-quinoline-3-carboxylic Acid
CAS No.: 228728-27-6
Cat. No.: VC3919290
Molecular Formula: C11H6N2O3
Molecular Weight: 214.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 228728-27-6 |
---|---|
Molecular Formula | C11H6N2O3 |
Molecular Weight | 214.18 g/mol |
IUPAC Name | 8-cyano-4-oxo-1H-quinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C11H6N2O3/c12-4-6-2-1-3-7-9(6)13-5-8(10(7)14)11(15)16/h1-3,5H,(H,13,14)(H,15,16) |
Standard InChI Key | OPVVFPWKVCVSQU-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)O)C#N |
Canonical SMILES | C1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)O)C#N |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound features a quinoline backbone substituted with a cyano group at the 8-position, a ketone group at the 4-position, and a carboxylic acid group at the 3-position. Its molecular formula is , with a molecular weight of 214.18 g/mol . The presence of electron-withdrawing groups (cyano and ketone) and the carboxylic acid moiety contributes to its reactivity and solubility profile.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 214.18 g/mol |
Melting Point | 265–268°C (decomposes) |
Solubility | Partially soluble in DMSO, insoluble in water |
The cyano group at C8 enhances electrophilic substitution reactivity, while the carboxylic acid at C3 allows for salt formation or esterification .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 8-cyano-4-oxo-1H-quinoline-3-carboxylic acid typically involves cyclocondensation reactions. One patented method utilizes anthranilic acid derivatives as starting materials, which undergo cyclization with ethyl cyanoacetate under acidic conditions. Key steps include:
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Condensation: Anthranilic acid reacts with ethyl cyanoacetate to form an intermediate Schiff base.
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Cyclization: Intramolecular nucleophilic attack under heat (120–150°C) forms the quinoline core.
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Oxidation: The 4-oxo group is introduced via potassium permanganate-mediated oxidation .
Industrial Production
Scalable methods emphasize cost efficiency and yield optimization. Flow chemistry techniques are employed to enhance reaction control, with yields exceeding 75% in multi-kilogram batches . Critical parameters include pH stabilization (maintained at 4–6) and temperature gradients to prevent decomposition.
Chemical Reactivity and Derivative Formation
Oxidation and Reduction Pathways
The 4-oxo group is susceptible to reduction, forming 4-hydroxy derivatives using sodium borohydride . Conversely, oxidation of the cyano group to a carboxyl group remains challenging due to competing ring degradation.
Substitution Reactions
Electrophilic aromatic substitution occurs preferentially at the 5- and 7-positions of the quinoline ring. For example, bromination with yields 5-bromo-8-cyano-4-oxo-1H-quinoline-3-carboxylic acid, a precursor for cross-coupling reactions .
Table 2: Common Derivatives and Modifications
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for synthesizing kinase inhibitors and antimalarial agents. Its carboxylic acid group enables conjugation with bioactive moieties, enhancing target specificity .
Materials Science
In optoelectronics, the conjugated π-system of the quinoline core contributes to luminescent properties. Derivatives are explored as organic light-emitting diodes (OLEDs) due to high quantum yields (~0.45) .
Comparison with Structural Analogs
Ivacaftor (VX-770)
Ivacaftor, a CFTR potentiator, shares the 4-oxo-quinoline-3-carboxamide scaffold . While ivacaftor’s tertiary-butyl groups enhance bioavailability, the cyano group in 8-cyano-4-oxo-1H-quinoline-3-carboxylic acid offers distinct electronic effects, influencing receptor binding kinetics .
Table 3: Key Differences Between Analogous Compounds
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